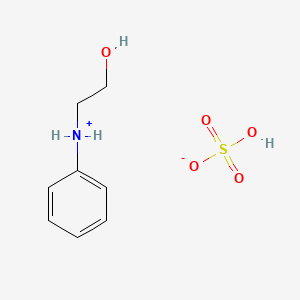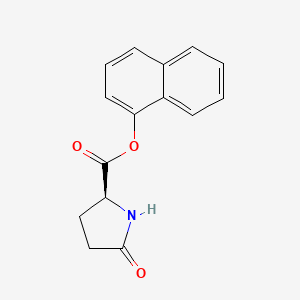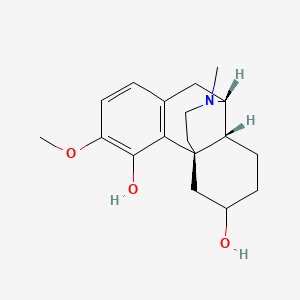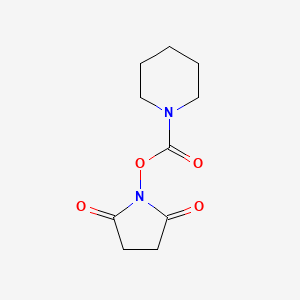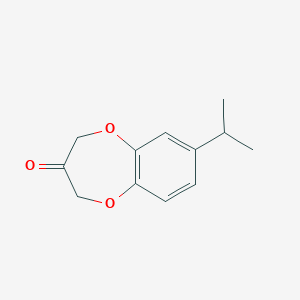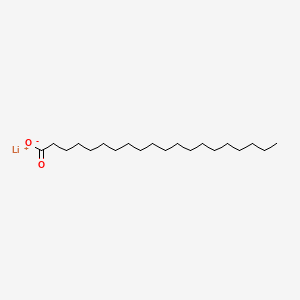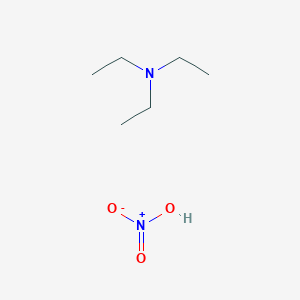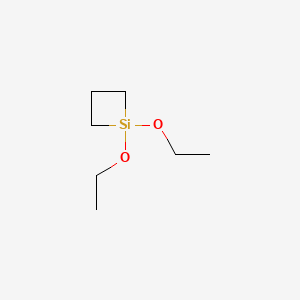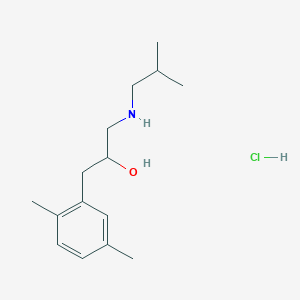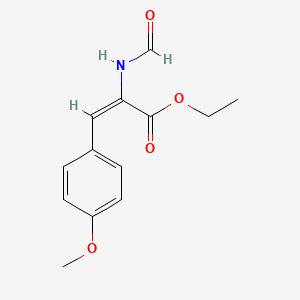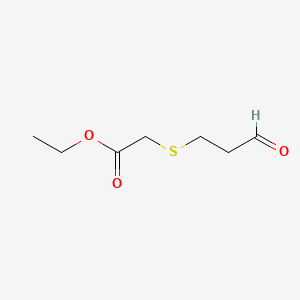
N,N-Bis(hydroxymethyl)docosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(hydroxymethyl)docosanamide is a chemical compound with the molecular formula C24H49NO3 It is characterized by the presence of two hydroxymethyl groups attached to a docosanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(hydroxymethyl)docosanamide typically involves the reaction of docosanamide with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes hydroxymethylation to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(hydroxymethyl)docosanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of docosanoic acid derivatives.
Reduction: Formation of N,N-bis(hydroxymethyl)docosanamine.
Substitution: Formation of substituted docosanamide derivatives.
Aplicaciones Científicas De Investigación
N,N-Bis(hydroxymethyl)docosanamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Bis(hydroxymethyl)docosanamide involves its interaction with molecular targets such as enzymes and cell membranes. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long hydrophobic chain of docosanamide allows it to integrate into lipid bilayers, affecting membrane properties and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis(hydroxymethyl)octadecanamide
- N,N-Bis(hydroxymethyl)hexadecanamide
- N,N-Bis(hydroxymethyl)dodecanamide
Uniqueness
N,N-Bis(hydroxymethyl)docosanamide stands out due to its longer hydrophobic chain, which imparts unique properties such as enhanced membrane integration and stability. This makes it particularly suitable for applications requiring robust interactions with lipid bilayers and other hydrophobic environments.
Propiedades
Número CAS |
94133-93-4 |
|---|---|
Fórmula molecular |
C24H49NO3 |
Peso molecular |
399.7 g/mol |
Nombre IUPAC |
N,N-bis(hydroxymethyl)docosanamide |
InChI |
InChI=1S/C24H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(28)25(22-26)23-27/h26-27H,2-23H2,1H3 |
Clave InChI |
ZTEZOZYPRLUDGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)N(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


